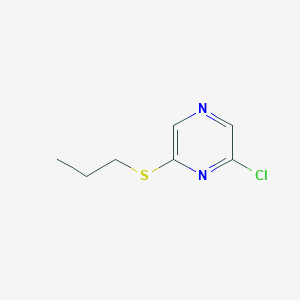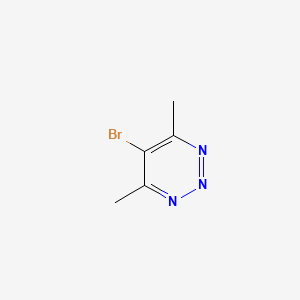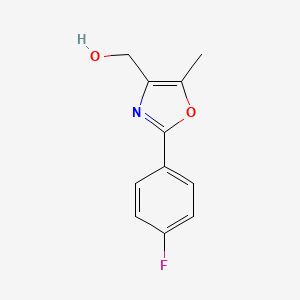![molecular formula C26H20N4O5 B3045604 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1105197-03-2](/img/no-structure.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones are prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes . Another method involves a Pd-catalyzed C-N cross-coupling .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine, which is synthesized from commercially available starting materials. The second intermediate is 3-phenethylquinazoline-2,4(1H,3H)-dione, which is synthesized from 2-aminobenzophenone and ethyl acetoacetate. The two intermediates are then coupled using a reductive amination reaction to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "piperonal", "hydrazine hydrate", "ethyl acetoacetate", "2-aminobenzophenone", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine", "a. Dissolve 2-nitrobenzaldehyde (1.0 g) and piperonal (1.2 g) in ethanol (20 mL) and add hydrazine hydrate (1.0 mL).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the solid product.", "d. Wash the solid product with ethanol and dry under vacuum to obtain 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine as a yellow solid (1.5 g, 85% yield).", "Step 2: Synthesis of 3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-aminobenzophenone (1.0 g) and ethyl acetoacetate (1.2 g) in acetic acid (20 mL).", "b. Add sodium hydroxide (1.0 g) and heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Concentrate the product under reduced pressure to obtain 3-phenethylquinazoline-2,4(1H,3H)-dione as a yellow solid (1.2 g, 80% yield).", "Step 3: Coupling of intermediates", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine (0.5 g) and 3-phenethylquinazoline-2,4(1H,3H)-dione (0.5 g) in ethanol (10 mL).", "b. Add sodium borohydride (0.2 g) and heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Concentrate the product under reduced pressure to obtain 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione as a yellow solid (0.8 g, 70% yield)." ] } | |
CAS-Nummer |
1105197-03-2 |
Produktname |
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Molekularformel |
C26H20N4O5 |
Molekulargewicht |
468.5 |
IUPAC-Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c31-25-19-8-4-5-9-20(19)30(26(32)29(25)13-12-17-6-2-1-3-7-17)15-23-27-24(28-35-23)18-10-11-21-22(14-18)34-16-33-21/h1-11,14H,12-13,15-16H2 |
InChI-Schlüssel |
SNISISJFGJYSEK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5=CC=CC=C5C(=O)N(C4=O)CCC6=CC=CC=C6 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5=CC=CC=C5C(=O)N(C4=O)CCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



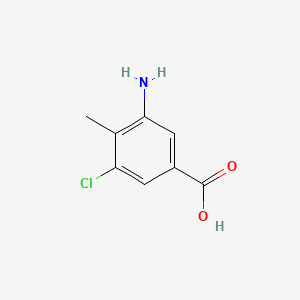
![[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol](/img/structure/B3045523.png)
![Tert-butyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B3045525.png)
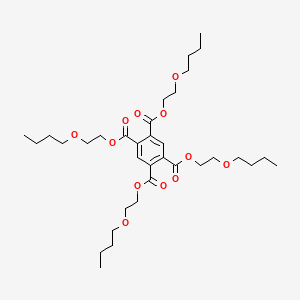
![Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3045528.png)
![1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3045529.png)
![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B3045530.png)
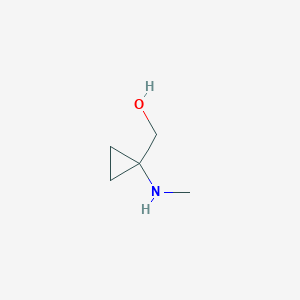
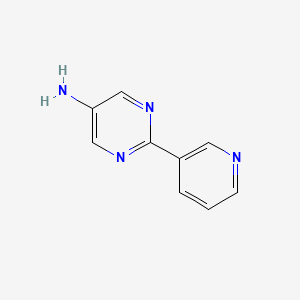
![9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3045539.png)
